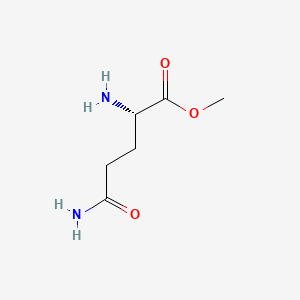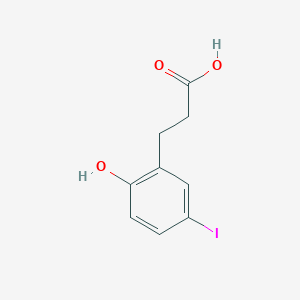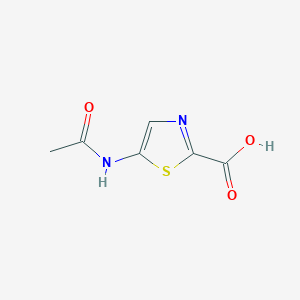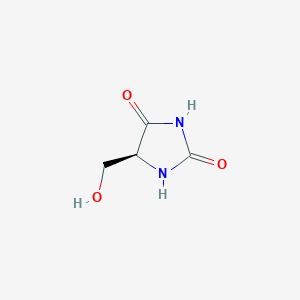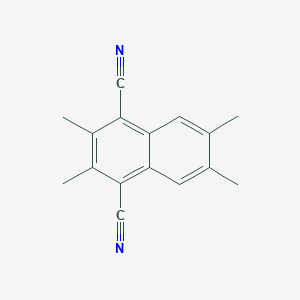
1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-
描述
1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-: is an organic compound belonging to the naphthalene family This compound is characterized by the presence of two cyano groups (-CN) at the 1 and 4 positions of the naphthalene ring, and four methyl groups (-CH₃) at the 2, 3, 6, and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- typically involves the following steps:
Nitration: The starting material, 2,3,6,7-tetramethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then reacted with copper(I) cyanide to replace the diazonium groups with cyano groups, resulting in the formation of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction of the cyano groups can be achieved using hydrogenation catalysts like palladium on carbon to form primary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
Chemistry: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of cyano groups and methyl substitutions can enhance the pharmacokinetic properties of the molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for use in high-performance materials and coatings.
作用机制
The mechanism of action of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
相似化合物的比较
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: This compound has hydroxyl groups instead of methyl groups, leading to different chemical properties and reactivity.
2,3-Naphthalenedicarbonitrile: Lacks the methyl substitutions, resulting in a simpler structure with distinct chemical behavior.
1,2-Naphthalenedicarbonitrile: Differently substituted naphthalene derivative with unique reactivity and applications.
Uniqueness: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyano and methyl groups allows for versatile chemical modifications and applications in various fields.
属性
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-9-5-13-14(6-10(9)2)16(8-18)12(4)11(3)15(13)7-17/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFGQSZXYUUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C#N)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233914 | |
| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408539-28-6 | |
| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408539-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
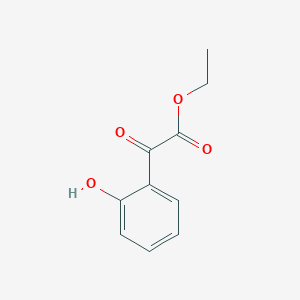
![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
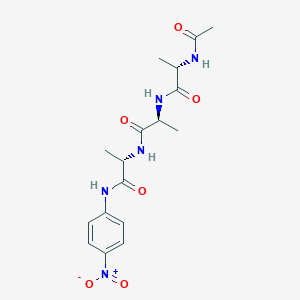
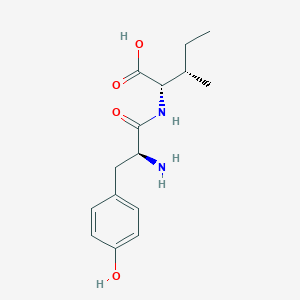
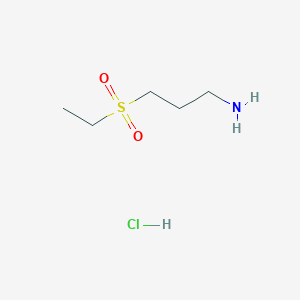


![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)
